Aqueous Solubility Differentiation: Fumaric Acid vs. Maleic Acid (cis-Isomer)
Fumaric acid exhibits aqueous solubility approximately 100-fold lower than its cis-isomer maleic acid. This difference enables facile purification of fumaric acid from maleic acid via crystallization and is the defining physicochemical feature governing its use in sustained-release formulations [1][2]. The melting point differential (287°C for fumaric acid vs. 130–135°C for maleic acid) further corroborates the distinct intermolecular forces arising from trans versus cis geometry [3].
| Evidence Dimension | Water solubility at 25°C |
|---|---|
| Target Compound Data | Fumaric acid: 4.9 g/L (alternative source: 7 g/L) |
| Comparator Or Baseline | Maleic acid: 480 g/L (alternative source: 788 g/L) |
| Quantified Difference | ~98–112× lower solubility; melting point 287°C vs. 130–135°C |
| Conditions | Aqueous solubility at 25°C, pure compounds |
Why This Matters
This dramatic solubility differential enables straightforward purification of fumaric acid from maleic acid by crystallization and fundamentally dictates its suitability for sustained-release formulations requiring slow dissolution kinetics.
- [1] Chemistry StackExchange. Water Solubility of Maleic Acid vs. Fumaric Acid. Revision 7f826f1e-e4d8-44b9-814a-884197d53fe5. View Source
- [2] Smith, J. Organic Chemistry (5th Edition). McGraw-Hill, 2019. Solubility comparison: maleic acid 788 g/L vs. fumaric acid 7 g/L. View Source
- [3] FooDB. Maleic acid (FDB008113). FoodB.ca, 2010. View Source
